N-(1,3-benzodioxol-5-yl)-2-(5-{4-[(2-methylbenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a tetrazole ring, and an acetamide group
Properties
Molecular Formula |
C24H21N5O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-[4-[(2-methylphenyl)methoxy]phenyl]tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C24H21N5O4/c1-16-4-2-3-5-18(16)14-31-20-9-6-17(7-10-20)24-26-28-29(27-24)13-23(30)25-19-8-11-21-22(12-19)33-15-32-21/h2-12H,13-15H2,1H3,(H,25,30) |
InChI Key |
FIBWTLCSICGLQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3=NN(N=N3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and tetrazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and tetrazole derivatives, which share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-{4-[(2-METHYLPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
